2,4-Dimethoxy-1,3,5-triazine
Overview
Description
2,4-Dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is reported as a useful coupling reagent for the purification of peptides . The molecular weight of 2,4-Dimethoxy-1,3,5-triazine is 141.13 .
Synthesis Analysis
DMTMM, a derivative of 2,4-Dimethoxy-1,3,5-triazine, is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . Another method involves the reaction of dicyandiamide with nitriles under microwave irradiation .Molecular Structure Analysis
The conformational analysis of the 2,4-dimethoxy-1,3,5-triazine molecule was carried out and the most stable molecular structure was predicted .Chemical Reactions Analysis
2,4-Dimethoxy-1,3,5-triazine is involved in catalytic amide-forming reactions . It also reacts with phenolate ions in nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
2,4-Dimethoxy-1,3,5-triazine is a solid substance that should be stored in a dry, room-temperature environment .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2,4-Dimethoxy-1,3,5-triazine, also known as DMTMM, is an organic triazine derivative commonly used for the activation of carboxylic acids . Its primary targets are carboxylic acids, particularly for amide synthesis . It has been suggested that the molecule could act as a potent inhibitor of protein kinase, casein kinase (CK2), which is a key protein for breast cancer .
Mode of Action
DMTMM interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by DMTMM involve the activation of carboxylic acids and the formation of amide bonds . This process is crucial in organic chemistry, particularly in peptide synthesis. The activation of the carboxylic acid followed by nucleophilic attack by another molecule is a common pathway in the synthesis of amides, esters, and anhydrides .
Result of Action
The result of DMTMM’s action is the formation of amide bonds, which are fundamental in the structure of proteins. This makes DMTMM a valuable tool in the synthesis of peptides and other bioactive compounds . In the context of its potential role as an inhibitor of protein kinase CK2, the result of its action could be the inhibition of this enzyme, potentially leading to therapeutic effects in the treatment of diseases such as cancer .
Action Environment
The action of DMTMM is influenced by the reaction conditions, including the pH, temperature, and the presence of other reactants . These factors can affect the efficiency of the carboxylic acid activation and the subsequent formation of amide bonds. Therefore, careful control of the reaction conditions is crucial for the effective use of DMTMM in chemical synthesis.
properties
IUPAC Name |
2,4-dimethoxy-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRBAVAYPRSMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288124 | |
Record name | 2,4-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-1,3,5-triazine | |
CAS RN |
1898-72-2 | |
Record name | 1898-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxy-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is known about the structure of 2,4-Dimethoxy-1,3,5-triazine and its derivatives?
A: Research reveals that 2,4-Dimethoxy-1,3,5-triazine derivatives exhibit varied conformations. For instance, in 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, the molecule adopts a butterfly conformation with respect to the two methoxy groups []. In contrast, in 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, the molecule assumes a propeller conformation with respect to the methoxy groups []. Interestingly, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yloxy)phenyl phenyl ketone crystallizes with two independent molecules in the asymmetric unit, each adopting a distinct conformation []. This conformational flexibility may have implications for the compound's interactions and potential applications.
Q2: What computational studies have been conducted on 2,4-Dimethoxy-1,3,5-triazine, and what insights have they provided?
A: Density Functional Theory (DFT) calculations using the 6-311++G(d,p) basis set were employed to study 2,4-Dimethoxy-1,3,5-triazine (DMT) []. These calculations helped predict the most stable molecular structure, calculate structural parameters and vibrational wavenumbers, and simulate spectroscopic data, including FT-IR, FT-Raman, and UV-Vis spectra []. Further analysis of frontier molecular orbitals and molecular electrostatic potential surfaces suggested the bio-active nature of the molecule []. Additionally, molecular docking studies indicated that DMT could potentially inhibit protein kinase CK2, a key protein implicated in breast cancer development [].
Q3: Has 2,4-Dimethoxy-1,3,5-triazine been used in any synthetic applications?
A: Yes, 2,4-Dimethoxy-1,3,5-triazine derivatives have found use in organic synthesis. Specifically, they have been employed as key intermediates in nickel-catalyzed Suzuki-Miyaura coupling reactions []. Aryl groups can be selectively coupled to heteroaryl ethers by first converting the ether to the corresponding aryl 2,4-dimethoxy-1,3,5-triazine-6-yl ether []. This approach offers a valuable tool for constructing complex molecules with potential applications in various fields.
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